molecular formula C17H16F3NO3 B4062584 N-(2-methoxyphenyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-(2-methoxyphenyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No.: B4062584
M. Wt: 339.31 g/mol
InChI Key: VOSSSZUUNIYDFK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzamide is a useful research compound. Its molecular formula is C17H16F3NO3 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10822786 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research on similar compounds includes detailed molecular structure analysis using various techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies often aim to understand the geometric parameters, electronic properties, and chemical reactivity of the compounds, which are essential for predicting their behavior in various applications, including pharmaceuticals and materials science (Demir et al., 2015).

Synthesis and Chemical Reactivity

Synthetic methodologies for creating compounds with complex structures, including those with benzamide components, are of significant interest. Studies have explored enantioselective synthesis strategies and the introduction of isotopes into molecules, which are crucial for developing pharmaceuticals and studying their metabolism (Calvez, Chiaroni, & Langlois, 1998). Another area of focus is the synthesis of compounds with potential antihyperglycemic agents, highlighting the pharmaceutical applications of such molecules (Nomura et al., 1999).

Supramolecular Chemistry

The study of supramolecular packing motifs, including π-stacked rods encased in triply helical hydrogen bonded amide strands, suggests applications in materials science, particularly in the development of new modes of organization for columnar liquid crystals (Lightfoot et al., 1999).

Antioxidant and Antimicrobial Properties

Research into the antioxidant properties of compounds structurally related to benzamides has been conducted, providing insights into their potential use in combating oxidative stress-related diseases (Perin et al., 2018). Additionally, the antimicrobial and anti-biofilm activities of certain benzamide derivatives against strains like Pseudomonas aeruginosa and Staphylococcus aureus indicate their potential as novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(2,2,2-trifluoroethoxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-23-15-8-3-2-7-14(15)21-16(22)13-6-4-5-12(9-13)10-24-11-17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSSSZUUNIYDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.